1-(4-Chlorophenyl)-2-phenylethane-1,2-dione
Overview
Description
1-(4-Chloro-phenyl)-2-phenyl-ethane-1,2-dione is an organic compound with a molecular formula of C14H9ClO2 It is a diketone, meaning it contains two ketone groups
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to have specific pharmacokinetic properties that affect their bioavailability .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione. Factors such as temperature, pH, and presence of other compounds can affect the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
1-(4-Chlorophenyl)-2-phenylethane-1,2-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions are primarily inhibitory, leading to a reduction in the activity of these enzymes and an increase in oxidative stress within the cell.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and potential cell damage . Additionally, it can affect gene expression by modulating the activity of transcription factors involved in stress response pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their normal function. For instance, it has been shown to inhibit the activity of enzymes such as glutathione peroxidase and catalase by binding to their active sites . This inhibition leads to an accumulation of ROS, which can cause oxidative damage to cellular components, including DNA, proteins, and lipids.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Initially, it may cause an acute increase in oxidative stress, followed by a gradual adaptation of the cells to the increased stress levels. Over time, the compound may degrade, leading to a reduction in its activity. Long-term exposure to this compound has been shown to cause persistent oxidative stress and damage to cellular components .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild oxidative stress without significant adverse effects. At higher doses, it can lead to severe oxidative damage, inflammation, and even cell death . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions can affect metabolic flux and metabolite levels, leading to an accumulation of ROS and oxidative damage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, leading to localized effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes involved in oxidative stress pathways . Post-translational modifications and targeting signals may direct it to specific compartments or organelles, influencing its overall activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chloro-phenyl)-2-phenyl-ethane-1,2-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In industrial settings, the synthesis of 1-(4-Chloro-phenyl)-2-phenyl-ethane-1,2-dione may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-phenyl)-2-phenyl-ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-Chloro-phenyl)-2-phenyl-ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(4-chlorophenyl)-ethanol: Similar structure but contains an alcohol group instead of a diketone.
1-(4-Chlorophenyl)-2-phenyl-ethanol: Another similar compound with an alcohol group.
1-(4-Chlorophenyl)-2-phenyl-ethane: Lacks the ketone groups, making it less reactive in certain chemical reactions
Uniqueness
1-(4-Chloro-phenyl)-2-phenyl-ethane-1,2-dione is unique due to its diketone structure, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-phenylethane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCKVAZDINMMHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177246 | |
Record name | (p-Chlorophenyl)phenylethanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22711-23-5 | |
Record name | 1-(4-Chlorophenyl)-2-phenyl-1,2-ethanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22711-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (p-Chlorophenyl)phenylethanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022711235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (p-Chlorophenyl)phenylethanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00177246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (p-chlorophenyl)phenylethanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (P-CHLOROPHENYL)PHENYLETHANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX93J5ZDB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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